molecular formula C6H2BrClFNO B1450665 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde CAS No. 2092512-51-9

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde

Cat. No. B1450665
M. Wt: 238.44 g/mol
InChI Key: NHMKGCGJRNUGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde, also known as 5-bromo-2-chloro-3-fluoroisonicotinaldehyde, is a chemical compound with the CAS Number: 2090900-94-8 . It has a molecular weight of 238.44 and its IUPAC name is 5-bromo-2-chloro-3-fluoroisonicotinaldehyde .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is 1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is a solid compound .

Scientific Research Applications

Chemoselective Functionalization

A study detailed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a closely related compound, demonstrating its potential as a versatile precursor in organic synthesis. Through catalytic amination, this research highlighted how selective substitution at the bromide, chloride, and fluoro positions could be achieved, offering a pathway to synthesize a variety of pyridine derivatives. Such chemoselectivity is crucial for developing pharmaceuticals and agrochemicals, where the precise configuration of molecules can significantly influence biological activity (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen Dance Reactions

In another application, the synthesis of pentasubstituted pyridines utilized a halogen-rich intermediate, demonstrating the compound's utility in constructing complex molecular architectures. This research underscores the strategic use of halogen atoms in facilitating reactions that introduce additional functional groups into the pyridine ring, expanding the toolkit available for synthesizing compounds with specific properties for use in various fields, including organic electronics and photonics (Wu, Porter, Frennesson, & Saulnier, 2022).

Synthesis of Fluorinated Pyrroles

Additionally, the creation of 3-fluoropyrroles from similar halogenated pyridines showcases the importance of such intermediates in introducing fluorine atoms into organic molecules. The inclusion of fluorine can dramatically alter a compound's chemical behavior, improving its stability, lipophilicity, and potential for interaction with biological targets. This aspect is particularly relevant in the development of new pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced activity and bioavailability (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).

properties

IUPAC Name

5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKGCGJRNUGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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